3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid
Overview
Description
3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid is an organic compound with the molecular formula C10H8ClF3O3. It is a derivative of propionic acid, featuring a phenyl ring substituted with chlorine and trifluoromethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-chloro-2-(trifluoromethoxy)benzene.
Grignard Reaction: The benzene derivative undergoes a Grignard reaction with ethyl magnesium bromide to form the corresponding phenylpropionic acid.
Hydrolysis: The intermediate product is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring allows for various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors involved in inflammatory pathways, thereby exerting its effects .
Comparison with Similar Compounds
- 3-[5-Chloro-2-(trifluoromethyl)phenyl]propionic acid
- 3-[5-Bromo-2-(trifluoromethoxy)phenyl]propionic acid
- 3-[5-Chloro-2-(difluoromethoxy)phenyl]propionic acid
Comparison:
- Uniqueness: The presence of the trifluoromethoxy group in 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid distinguishes it from other similar compounds. This group imparts unique electronic and steric properties, influencing its reactivity and biological activity.
- Chemical Properties: The trifluoromethoxy group increases the compound’s stability and resistance to metabolic degradation compared to other substituents like trifluoromethyl or difluoromethoxy .
Properties
IUPAC Name |
3-[5-chloro-2-(trifluoromethoxy)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O3/c11-7-2-3-8(17-10(12,13)14)6(5-7)1-4-9(15)16/h2-3,5H,1,4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMVEBGXMOOICV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCC(=O)O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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